molecular formula C18H21BrN2O3S B3446779 N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide

N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide

Cat. No.: B3446779
M. Wt: 425.3 g/mol
InChI Key: MQCJWNAWLZTGQX-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a bromine atom, and a diethylsulfamoyl group attached to a benzamide core

Properties

IUPAC Name

N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-3-21(4-2)25(23,24)17-12-15(10-11-16(17)19)18(22)20-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJWNAWLZTGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzamide precursor to introduce the bromine atom at the desired position. This is followed by the introduction of the diethylsulfamoyl group through a sulfonation reaction. The final step involves the benzylation of the amide nitrogen to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: Lacks the bromine and diethylsulfamoyl groups.

    4-bromo-3-(diethylsulfamoyl)benzamide: Lacks the benzyl group.

    N-benzyl-4-bromo-benzamide: Lacks the diethylsulfamoyl group.

Uniqueness

N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide
Reactant of Route 2
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N-benzyl-4-bromo-3-(diethylsulfamoyl)benzamide

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